

Elvitegravir versus Raltegravir virological suppression rates

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Compound Focus: Elvitegravir

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Comparison of Virological Suppression Rates

Study Population & Citation	Study Duration (Weeks)	Elvitegravir Suppression Rate (%)	Raltegravir Suppression Rate (%)	Notes & Background Regimen
Treatment-Experienced [1] [2]	96	48%	45%	Both arms with a ritonavir-boosted Protease Inhibitor (PI). Non-inferiority of EVG was established.
Treatment-Naïve (vs. Atazanavir) [3]	96	N/A	~90% (estimated)	RAL + TDF/FTC was equivalent to ATV/r + TDF/FTC and superior in tolerability.
Treatment-Naïve (Real-World) [4]	48	96%	90%	Retrospective cohort study. All patients on an INSTI-based cART regimen.
Treatment-Experienced (Real-World) [4]	48	94%	85%	Retrospective cohort study. Patients switched to an

Study Population & Citation	Study Duration (Weeks)	Elvitegravir Suppression Rate (%)	Raltegravir Suppression Rate (%)	Notes & Background Regimen
				INSTI-based cART regimen.

Detailed Experimental Data and Context

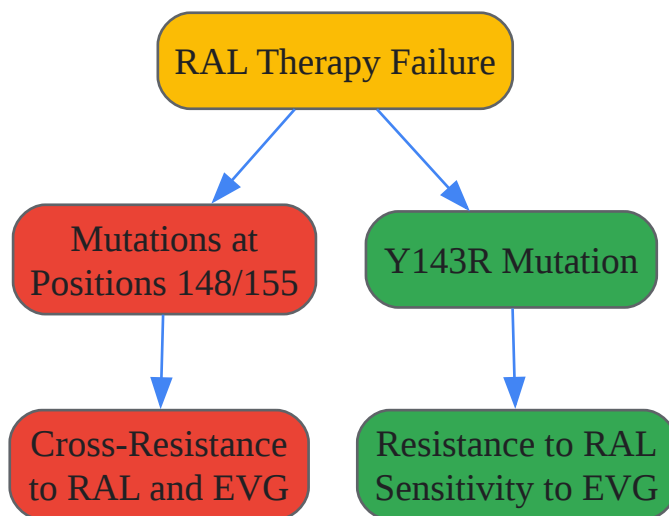
The data in the table above comes from several key studies with distinct designs and objectives.

- **Study 145 (Treatment-Experienced Patients):** This was a pivotal **double-blind, randomized, active-controlled, 96-week Phase 3 trial** [1] [2]. It included 702 patients with documented resistance and/or extensive treatment experience. Participants were randomized to receive either **once-daily, ritonavir-boosted elvitegravir** or **twice-daily raltegravir**, each given with a background regimen containing a ritonavir-boosted protease inhibitor and another active drug. The primary endpoint was the proportion of patients with HIV RNA <50 copies/mL at 96 weeks, analyzed using the Time to Loss of Virologic Response (TLOVR) algorithm. The results confirmed the **non-inferiority of elvitegravir to raltegravir** [1].
- **ACTG A5257 (Treatment-Naïve Patients):** This was a large, **Phase 3, randomized, open-label trial** that compared raltegravir to two protease inhibitors (atazanavir and darunavir), all given with tenofovir DF/emtricitabine (TDF/FTC) [3]. Over 1,800 participants were followed for 96 weeks. The study found that all three regimens attained **high and equivalent rates of virologic control**. Furthermore, regimens containing raltegravir (and darunavir) had **superior tolerability** compared to the atazanavir regimen, primarily due to less hyperbilirubinemia [3].
- **Real-World Cohort Study:** A 2019 retrospective study provided data from a clinical practice setting [4]. It included 104 treatment-naïve and 219 treatment-experienced patients who started an INSTI-based regimen. The results confirmed the **high efficacy of all INSTIs** in a real-world population, showing slightly higher suppression rates for **elvitegravir**, though the study concluded there were no significant differences in efficacy between the drugs [4].

Resistance and Pharmacokinetic Profiles

Beyond virological suppression, the choice between these integrase inhibitors can be influenced by their resistance and pharmacokinetic properties.

- **Resistance Profiles:** A key difference lies in how specific resistance mutations affect each drug. While major resistance pathways (involving integrase residues 148 and 155) confer cross-resistance between raltegravir and **elvitegravir**, the **Y143R mutation is an important exception** [5]. Biochemical and antiviral assays have demonstrated that viruses with the Y143R mutation remain sensitive to **elvitegravir** but are highly resistant to raltegravir. This provides a molecular rationale for using **elvitegravir** in patients failing a raltegravir-based regimen due to this specific mutation [5]. The following diagram illustrates this resistance pathway relationship.



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- **Pharmacokinetics & Drug Interactions:** Their metabolic pathways differ significantly, which impacts clinical use [6] [7].
 - **Elvitegravir** is primarily metabolized by the **cytochrome P450 (CYP3A4) enzyme system** and must be **pharmacologically boosted** with cobicistat or ritonavir to enable once-daily dosing. This makes it susceptible to numerous drug interactions with other medications that induce or inhibit CYP3A4 [6] [8].
 - **Raltegravir** is metabolized primarily via **UDP-glucuronosyltransferase (UGT1A1)** and does not require a booster. This generally gives it a lower potential for drug interactions compared to boosted **elvitegravir** [6].

Key Considerations for Decision-Making

When interpreting this data for research or clinical decisions, please consider these points:

- **Dosing Regimen:** The major advantage of **elvitegravir** in these studies was its **once-daily dosing**, compared to the twice-daily dosing of raltegravir at the time, which can impact patient adherence and convenience [1] [2].
- **Formulations:** **Elvitegravir** was predominantly studied and is most commonly used in **single-tablet regimens** (like Stribild and Genvoya), which simplifies therapy [8] [9]. Raltegravir was initially approved for twice-daily use, though a once-daily formulation was later developed.
- **Safety and Tolerability:** In comparative trials, both drugs were generally well-tolerated. The ACTG A5257 study highlighted that the raltegravir-based regimen had superior tolerability to a ritonavir-boosted atazanavir regimen, with discontinuation rates due to toxicity being low for all INSTIs [4] [3].

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To cite this document: Smolecule. [Elvitegravir versus Raltegravir virological suppression rates].

Smolecule, [2026]. [Online PDF]. Available at:

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